4-Bromo-6-chloronicotinaldehyde
Overview
Description
4-Bromo-6-chloronicotinaldehyde is an organic compound with the molecular formula C₆H₃BrClNO. It is a derivative of nicotinaldehyde, characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-6-chloronicotinaldehyde can be synthesized through several methods. One common method involves the bromination and chlorination of nicotinaldehyde. For instance, 4-bromo-6-chloronicotinol can be added to dichloromethane, followed by the addition of manganese dioxide as a catalyst. The reaction is carried out at room temperature overnight, and the product is obtained after filtration and removal of the solvent .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-6-chloronicotinic acid.
Reduction: 4-Bromo-6-chloronicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives.
Scientific Research Applications
4-Bromo-6-chloronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloronicotinaldehyde
- 4-Bromo-6-chloronicotinic acid
- 4-Bromo-2-chloro-5-methylpyridine
Uniqueness
4-Bromo-6-chloronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms at the 4 and 6 positions, respectively, makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
4-bromo-6-chloropyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRJSSSWMBEHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734997 | |
Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-64-2 | |
Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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